molecular formula C14H24N2O8 B13691216 Methyl (2R,4S)-1-Boc-4-aminopiperidine-2-carboxylate Oxalate

Methyl (2R,4S)-1-Boc-4-aminopiperidine-2-carboxylate Oxalate

Cat. No.: B13691216
M. Wt: 348.35 g/mol
InChI Key: NTRQSPSLGSDKMN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate typically involves the protection of the amino group and the carboxyl groups, followed by selective deprotection and functionalization. The reaction conditions often include the use of protecting groups such as tert-butyl and methyl esters, and the reactions are carried out under controlled temperatures and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate include other piperidine derivatives and amino acid esters. Examples include:

Uniqueness

What sets O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its ability to undergo selective reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C14H24N2O8

Molecular Weight

348.35 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-aminopiperidine-1,2-dicarboxylate;oxalic acid

InChI

InChI=1S/C12H22N2O4.C2H2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;3-1(4)2(5)6/h8-9H,5-7,13H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

NTRQSPSLGSDKMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.C(=O)(C(=O)O)O

Origin of Product

United States

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